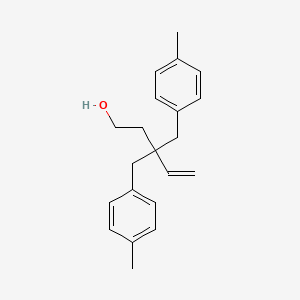

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol

Description

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol is a tertiary alcohol featuring a pent-4-en-1-ol backbone substituted with two 4-methylbenzyl groups at the 3-position. This compound is structurally characterized by its branched aliphatic chain, unsaturated double bond (C4–C5), and aromatic 4-methylbenzyl substituents. Its synthesis typically involves alkylation or coupling reactions, as seen in analogous compounds like bis(4-methylbenzyl) malonate derivatives .

Properties

IUPAC Name |

3,3-bis[(4-methylphenyl)methyl]pent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O/c1-4-21(13-14-22,15-19-9-5-17(2)6-10-19)16-20-11-7-18(3)8-12-20/h4-12,22H,1,13-16H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSHTLILWQYZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CCO)(CC2=CC=C(C=C2)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl chloride with pent-4-en-1-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the pent-4-en-1-ol backbone can be reduced to form a saturated alcohol.

Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 3,3-Bis(4-methylbenzyl)pent-4-en-1-one.

Reduction: Formation of 3,3-Bis(4-methylbenzyl)pentan-1-ol.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol has diverse applications in scientific research, including:

Pharmaceutical Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Organic Chemistry: Employed in the preparation of fused and bridged tetrahydrofurans via copper-catalyzed intramolecular carboetherification.

Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol (6a) and Isomers

- Structure : Features a 4-methoxyphenyl group instead of 4-methylbenzyl groups.

- Synthesis : Prepared via coupling of pent-4-en-1-ol with 4-methoxyphenylboronic acid, yielding a mixture of isomers (6a, 6b, 6c) .

- Lower molecular weight (MW: ~234 g/mol) vs. 3,3-bis(4-methylbenzyl)pent-4-en-1-ol (MW: ~338 g/mol), impacting solubility and volatility.

rac-2-(Dibenzylamino)pent-4-en-1-ol

- Structure: Replaces the 3,3-bis(4-methylbenzyl) groups with a dibenzylamino group at the 2-position.

- Key Differences: The amino group enables hydrogen bonding, increasing polarity and aqueous solubility compared to the tertiary alcohol . Enantiomeric resolution (>99% ee achieved for (S)-isomer) highlights stereochemical versatility absent in the target compound .

Substituent Position and Steric Effects

4-(4-Methoxyphenyl)pent-4-en-1-ol (6c)

- Structure : Double bond at C4 and methoxyphenyl group at C3.

- Key Differences: Conjugation between the double bond and aromatic ring enhances UV absorption, a property less pronounced in the target compound due to its non-conjugated 4-methylbenzyl groups .

Bis(4-methylbenzyl) 2-(pent-1-en-3-yl)malonate (6ad)

- Structure : Malonate ester with 4-methylbenzyl groups and a pent-1-en-3-yl chain.

- Key Differences :

Bioactive Analogues

(S)-1-(Furan-2-yl)pent-4-en-1-ol

- Structure : Furan-2-yl substituent replaces aromatic benzyl groups.

- Higher synthetic yield (75% vs. ~42% for earlier methods) underscores optimized routes for furan-containing alcohols .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is less optimized compared to furan- or methoxyphenyl-substituted analogues, which benefit from established coupling protocols .

- Biological Potential: While furan-containing analogues show promise in anticancer research, the target compound’s bioactivity remains unexplored, warranting further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.